N-[2-(3-methoxyphenoxy)ethyl]-N'-phenyloxamide
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Overview
Description
N-[2-(3-methoxyphenoxy)ethyl]-N’-phenyloxamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-N’-phenyloxamide typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with phenyloxalyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenoxy)ethyl]-N’-phenyloxamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-hydroxyphenoxyethyl derivatives.
Reduction: Formation of N-[2-(3-methoxyphenoxy)ethyl]amine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-[2-(3-methoxyphenoxy)ethyl]-N’-phenyloxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-N’-phenyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-[2-(3-methoxyphenoxy)ethyl]propanamide
- 3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
- N-[2-(3-methoxyphenoxy)ethyl]-4-methylbenzamide
Uniqueness
N-[2-(3-methoxyphenoxy)ethyl]-N’-phenyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and oxamide groups allow for diverse chemical reactions and potential biological activities that are not as pronounced in similar compounds .
Properties
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-8-5-9-15(12-14)23-11-10-18-16(20)17(21)19-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSPPDMSVMIQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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